N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide
Description
N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide is a complex organic compound with a unique structure that includes a difluorophenyl group, a morpholine ring, and a piperidine ring
Properties
IUPAC Name |
N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31F2N3O2/c1-21(26-13-15-28-16-14-26)9-11-25(12-10-21)20(27)24-18(19(22)23)8-7-17-5-3-2-4-6-17/h2-6,18-19H,7-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKDGDAKXCFYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)NC(CCC2=CC=CC=C2)C(F)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the difluorophenylbutan-2-yl intermediate:
Formation of the morpholine ring: This step involves the cyclization of the appropriate precursors to form the morpholine ring.
Formation of the piperidine ring: This step involves the cyclization of the appropriate precursors to form the piperidine ring.
Coupling of the intermediates: This step involves the coupling of the difluorophenylbutan-2-yl intermediate with the morpholine and piperidine intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of automated reactors and continuous flow systems to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced to form various reduction products.
Substitution: The compound can undergo substitution reactions to form various substitution products.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies of biological processes and pathways.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may have different functional groups or substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
